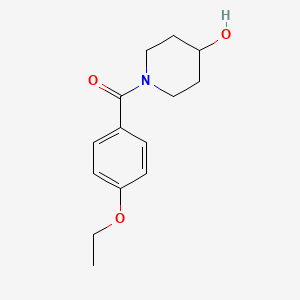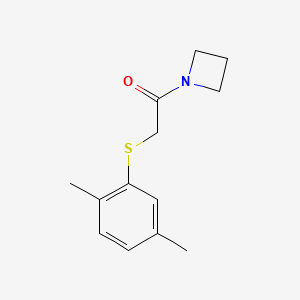
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide, also known as BM212, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
作用機序
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide exerts its effects by inhibiting the activity of specific enzymes and proteins in cells. For example, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to inhibit the activity of the enzyme topoisomerase II, which plays a crucial role in DNA replication and transcription. By inhibiting topoisomerase II, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In bacterial cells, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can disrupt the cell membrane and inhibit protein synthesis, leading to bacterial death. In animal models, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to have anti-inflammatory effects and can reduce the severity of inflammation.
実験室実験の利点と制限
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has several advantages for lab experiments, including its easy synthesis method, low toxicity, and broad-spectrum activity against cancer cells and bacteria. However, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for N-(1,3-benzoxazol-2-yl)-N-methylpropanamide research. One direction is to further explore its potential applications in medicine, including its use in combination with other drugs to treat cancer and bacterial infections. Another direction is to investigate its potential as a herbicide or fungicide in agriculture. Additionally, researchers can explore the use of N-(1,3-benzoxazol-2-yl)-N-methylpropanamide as a building block for the synthesis of novel materials with unique properties.
Conclusion
In conclusion, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide is a promising chemical compound with potential applications in various fields. Its easy synthesis method, broad-spectrum activity, and low toxicity make it an attractive candidate for further research. With continued research, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide could have significant implications for medicine, agriculture, and material science.
合成法
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can be synthesized using a simple one-pot reaction between 2-aminobenzoxazole and methyl propionyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(1,3-benzoxazol-2-yl)-N-methylpropanamide.
科学的研究の応用
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has shown promising results in treating cancer, bacterial infections, and inflammation. In agriculture, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to have herbicidal and fungicidal properties. In material science, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-10(14)13(2)11-12-8-6-4-5-7-9(8)15-11/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRATEUXJUCHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=NC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)


![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)


![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)



![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)

